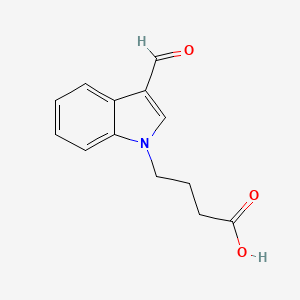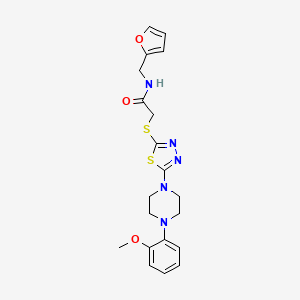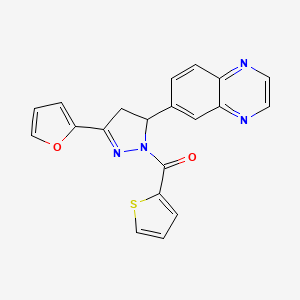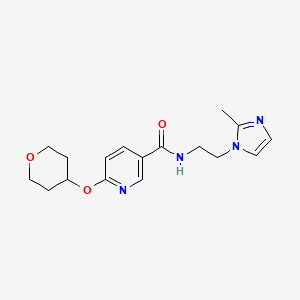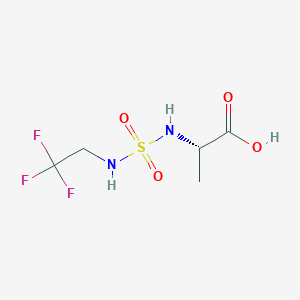
(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid, commonly known as TFP, is a sulfonamide compound that has been widely used in scientific research. TFP is a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft in the brain. The inhibition of glutamate transporters by TFP has been shown to have a number of biochemical and physiological effects, making it an important tool for studying the role of glutamate in the brain.
科学的研究の応用
Environmental Impact and Degradation
- Environmental Persistence and Toxicity : PFAAs, including substances related to (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid, are known for their environmental persistence and potential toxic effects. They are widely used in industrial applications due to their unique properties like hydrophobicity and oleophobicity. The environmental fate and effects of PFAA precursors, their biodegradability, and their potential to form more stable and toxic PFAAs upon degradation are critical areas of research. Studies have focused on microbial degradation pathways, highlighting the need for comprehensive evaluation of environmental risks associated with PFAA precursors and their byproducts (Zhang et al., 2020).
Chemical Analysis and Materials Science
- Analytical Techniques for PFAAs : The detection, quantification, and understanding of PFAAs and their precursors in environmental samples and consumer products require advanced analytical methods. Studies have developed sensitive and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for measuring a wide array of PFAAs and their alternatives in various matrices, providing insights into their distribution, sources, and potential human and environmental exposure pathways (Kato et al., 2018).
Biochemistry and Pharmacology
- Biochemical Applications and Modifications : Research in biochemistry has explored methods for modifying amino acids like cysteine and cystine, which have relevance to the study and application of compounds like (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid. These modifications can enhance fluorescence in amino acid analysis, offering tools for deeper biochemical investigations and potential therapeutic applications (Lee & Drescher, 1979).
Water Treatment and Filtration Technologies
- Treatment of PFAAs in Water Systems : The challenge of removing PFAAs from water systems has led to studies on the effectiveness of various water treatment technologies. Research findings indicate that conventional treatment methods such as coagulation, filtration, and disinfection have limited efficacy in removing PFAAs. However, advanced treatments like anion exchange, granular activated carbon, and reverse osmosis show significant potential in attenuating PFAAs, including those related to (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid, from water sources (Appleman et al., 2014).
特性
IUPAC Name |
(2S)-2-(2,2,2-trifluoroethylsulfamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O4S/c1-3(4(11)12)10-15(13,14)9-2-5(6,7)8/h3,9-10H,2H2,1H3,(H,11,12)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMEGHPEKSULP-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



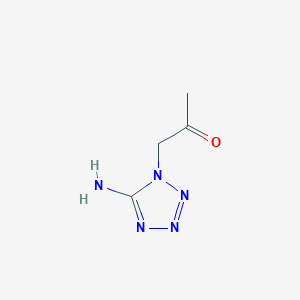
![methyl 6-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2836997.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)
![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
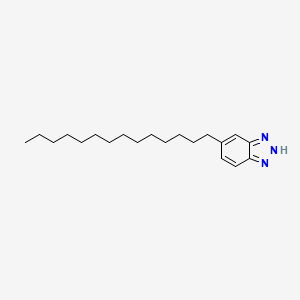
![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)
